3-(Azepan-1-yl)propan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Azepan-1-yl)propan-1-amine dihydrochloride” is a chemical compound with the molecular formula C9H22Cl2N2 . It has a molecular weight of 229.19 g/mol . The compound is also known by several other names, including “1-(3-Amino-propyl)-homopiperidine Dihydrochloride” and "3-AZEPANYLPROPYLAMINE 2HCL" .
Molecular Structure Analysis
The InChI code for “3-(Azepan-1-yl)propan-1-amine dihydrochloride” isInChI=1S/C9H20N2.2ClH/c10-6-5-9-11-7-3-1-2-4-8-11;;/h1-10H2;2*1H
. The Canonical SMILES representation is C1CCCN(CCCN)CC1.Cl.Cl
. Physical And Chemical Properties Analysis
The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 3 . The exact mass is 228.1160041 g/mol and the monoisotopic mass is also 228.1160041 g/mol . The topological polar surface area is 29.3 Ų . The heavy atom count is 13 .Scientific Research Applications
Synthesis and Chemical Reactivity
Research on derivatives of azepane, which is structurally related to "3-(Azepan-1-yl)propan-1-amine dihydrochloride," has shown significant chemical reactivity and potential for the synthesis of novel compounds with varied applications. Studies have demonstrated the synthesis of novel compounds with antioxidant activity, emphasizing the role of different amino acids in enhancing these activities (H. V. Kumar, C. K. Kumar, & N. Naik, 2009). Additionally, the formation of azepine and thiazole structures through reactions with organometallic reagents has been explored, showcasing the versatility of azepane derivatives in chemical synthesis (V. Shagun & N. Nedolya, 2015).
Antimicrobial Activity
A study on 3-biphenyl-3H-Imidazo[1,2-a]azepin-1-ium bromides, related to the structural framework of "3-(Azepan-1-yl)propan-1-amine dihydrochloride," highlighted their potential antibacterial and antifungal activities. Some derivatives showed promising activity against pathogens such as Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans, indicating the potential of azepane derivatives in developing new antimicrobial agents (Sergii Demchenko et al., 2020).
Antioxidant Properties
Derivatives of azepane have been synthesized and evaluated for their antioxidant activities. For instance, novel 5H-dibenz[b,f]azepine derivatives containing different aminophenols showed significant antioxidant properties in various in vitro models. These findings suggest that azepane derivatives can be potent antioxidants, which could be beneficial in combating oxidative stress-related diseases (H. Vijay Kumar & N. Naik, 2010).
Material Science Applications
Azepanium ionic liquids, derived from azepane, represent a new family of room-temperature ionic liquids with potential applications in green chemistry and material science. These compounds offer a sustainable alternative to traditional solvents and have been shown to possess unique properties such as wide electrochemical windows, which could be advantageous in various industrial and electrochemical applications (T. Belhocine et al., 2011).
Safety And Hazards
properties
IUPAC Name |
3-(azepan-1-yl)propan-1-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c10-6-5-9-11-7-3-1-2-4-8-11;;/h1-10H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSZZQJHMPGHDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640692 |
Source
|
Record name | 3-(Azepan-1-yl)propan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azepan-1-yl)propan-1-amine dihydrochloride | |
CAS RN |
118979-65-0 |
Source
|
Record name | 3-(Azepan-1-yl)propan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.